Silica

Description

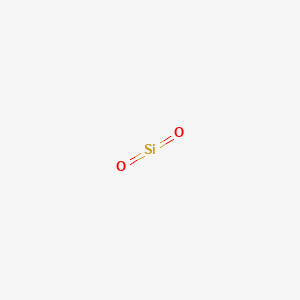

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dioxosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O2Si/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPSYNLAJGMNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Si]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiO2, O2Si | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | silica | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silica | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31392-49-1 | |

| Record name | Silica, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31392-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1029677 | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.084 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent to gray, odorless powder. Irritating to the skin and eyes on contact. Inhalation will cause irritation in the respiratory tract. [Note: Amorphous silica is the non-crystalline form of SiO2.], Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals, Water or Solvent Wet Solid, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, NKRA; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Other Solid, White, fluffy powder or granules. Hygroscopic, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.]; [NIOSH], Solid, Transparent to gray, odorless powder. [Note: Amorphous silica is the non-crystalline form of SiO2.] | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SILICON DIOXIDE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Silica, amorphous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

4046 °F at 760 mmHg (NIOSH, 2023), 4046 °F | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/, Insoluble, Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core., AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.2 (NIOSH, 2023) - Denser than water; will sink, 2.2 @ 25 °C, 2.20 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), approx 0 mm Hg, 0 mmHg (approx) | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Amorphous powder, Transparent to gray powder (Note: Amorphous silica is the non-crystalline form of O2Si). ... solid, Silica gel is a coherent, rigid, continuous three-dimensional network of spherical particles of colloidal microporous silica. | |

CAS No. |

7631-86-9, 14639-89-5, 14808-60-7, 13778-37-5, 15468-32-3, 14464-46-1, 20243-18-9, 13778-38-6, 15723-40-7, 17679-64-0, 60676-86-0, 92283-58-4, 99439-28-8, 112945-52-5 | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chalcedony (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14639-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quartz (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14808-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stishovite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridymite (SiO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15468-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silica | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7631-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cristobalite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lussatite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20243-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007631869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stishovite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coesite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013778386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cristobalite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcedony | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014639895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014808607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridymite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agate (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015723407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keatite (SiO2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silica, vitreous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092283584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quartz-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099439288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aquafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112945525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicon dioxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11132 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Silica | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silica | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | silicon dioxide; synthetic amorphous silicon dioxide (nano) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETJ7Z6XBU4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

3110 °F (NIOSH, 2023), 3110 °F, 1716 - 1736 °C | |

| Record name | SILICA, AMORPHOUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25061 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMORPHOUS SILICA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/682 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silica | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Silica, amorphous | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0552.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis Methodologies for Silicon Dioxide and Its Nanostructures

Solution-Based Approaches for Silicon Dioxide Materials

Solution-based methods, particularly sol-gel synthesis, are prominent for producing high-purity and homogenous silicon dioxide at mild temperatures. nih.gov These techniques involve the transition of a solution system from a liquid "sol" into a solid "gel" phase. mdpi.com The sol-gel process offers exceptional control over the particle size, distribution, and morphology of the resulting silica (B1680970) nanoparticles by systematically monitoring and adjusting reaction parameters. nih.gov

Sol-Gel Synthesis: Precursor Control and Reaction Parameter Optimization

The sol-gel process for this compound synthesis involves hydrolysis and subsequent condensation of silicon alkoxides or the neutralization of a sodium silicate (B1173343) solution. nih.govsemanticscholar.org The fundamental reactions involve the formation of silicic acid followed by condensation to form Si-O-Si bonds. icm.edu.pl Key to this process is the meticulous control of precursors and reaction parameters to tailor the characteristics of the final silicon dioxide material.

Tetraethyl orthosilicate (B98303) (TEOS) and tetramethyl orthosilicate (TMOS) are the most commonly used silicon alkoxide precursors in the sol-gel synthesis of silicon dioxide. nih.govfrontiersin.orgiosrjournals.org The process involves the hydrolysis and condensation of these precursors in the presence of a catalyst and a solvent. iosrjournals.org TEOS, in particular, is widely favored due to its controlled reaction pathway for forming this compound nanoparticles. iosrjournals.org

The general reactions for TEOS hydrolysis and condensation can be represented as:

Hydrolysis: Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH icm.edu.pl

Condensation: Si(OH)₄ → SiO₂ + 2H₂O icm.edu.pl

While both TEOS and TMOS are effective, the choice of precursor can influence the resulting particle characteristics. Studies have shown that while this compound particles derived from both are often spherical, TMOS can sometimes lead to different morphologies. researchgate.net The size of the resulting particles can also be affected by the steric hindrance of the alkoxide group, with longer carbon chains potentially leading to variations in particle size. researchgate.net

An alternative and often more cost-effective precursor for silicon dioxide synthesis is sodium silicate (Na₂SiO₃). nih.govmdpi.com This method typically involves the neutralization of a sodium silicate solution with an acid, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or carbonic acid (H₂CO₃), to precipitate this compound. semanticscholar.orgaip.orgugm.ac.id The process begins with the formation of silicic acid, which then undergoes condensation to form this compound particles. aip.org

The use of sodium silicate is considered a greener and more economical approach compared to the more expensive and toxic TEOS precursor. mdpi.com The synthesis can be carried out via a sol-gel process where an acid is added to the sodium silicate solution to control the pH and initiate gelation. mdpi.comrsc.org The purity of the resulting this compound can be high, though it may contain impurities like sodium chloride (NaCl) if not washed properly. aip.org

The morphology, size, and size distribution of silicon dioxide particles are highly sensitive to the reaction conditions during sol-gel synthesis. mdpi.com Key parameters that are systematically varied to control these properties include pH, temperature, and the concentrations of reactants.

pH: The pH of the reaction medium significantly influences the rates of hydrolysis and condensation. In the Stöber method, which uses ammonia (B1221849) as a catalyst, a basic environment is created. iosrjournals.org Increasing the concentration of ammonium (B1175870) hydroxide (B78521) has been shown to have a direct correlation with an increase in particle size. mdpi.comnih.gov Conversely, in acidic conditions, different particle characteristics can be obtained. scientific.net For instance, in the synthesis from sodium silicate, adjusting the pH to 7 is often optimal for producing this compound nanoparticles. mdpi.comaip.org

Temperature: Reaction temperature is another critical factor. Generally, higher temperatures lead to smaller particle sizes. researchgate.netmdpi.comnih.gov However, increased temperatures can also result in a higher polydispersity, meaning a wider range of particle sizes. mdpi.comnih.gov Studies have shown that by adjusting the reaction temperature, this compound nanoparticles with average sizes ranging from approximately 29 nm to 113 nm can be obtained. aidic.it

Reactant Concentrations: The concentrations of the silicon precursor (e.g., TEOS) and water also play a crucial role. A higher concentration of TEOS can lead to a larger yield of this compound nanoparticles. iosrjournals.org The water-to-precursor ratio is also important; increasing the water content can lead to a decrease in particle size due to a more rapid hydrolysis reaction and nucleus formation. jkcs.or.kr However, some studies have observed a more complex, quadratic relationship between water concentration and particle size. mdpi.comnih.gov The concentration of the solvent, such as ethanol (B145695), can also affect particle size, with an increase in ethanol concentration generally leading to larger particles. researchgate.net

| Parameter | Effect on Particle Size | Reference |

| pH (Ammonia Concentration) | Increases with increasing concentration | mdpi.comnih.gov |

| Temperature | Decreases with increasing temperature | researchgate.netmdpi.comnih.gov |

| Water Concentration | Generally decreases with increasing concentration | jkcs.or.kr |

| Ethanol Concentration | Increases with increasing concentration | researchgate.net |

| TEOS Concentration | Higher concentration leads to higher yield | iosrjournals.org |

Surfactants and other templating agents are instrumental in directing the formation of ordered porous structures within silicon dioxide, particularly for creating mesoporous this compound nanoparticles (MSNs). mdpi.comelsevier.es These molecules self-assemble into structures like micelles or vesicles, which then act as templates around which the this compound precursors hydrolyze and condense. mdpi.comnih.gov

Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), are commonly used as structure-directing agents. mdpi.comnih.gov In the presence of a catalyst like ammonia, TEOS derivatives cooperatively self-assemble with CTAB to form mesoporous materials like MCM-41. mdpi.com The concentration of the surfactant can influence the morphology of the resulting particles; for example, low concentrations of CTAB can lead to the formation of more homogeneous spherical particles. elsevier.es

Nonionic surfactants, such as triblock copolymers like Pluronic P123 and Pluronic F127, are also widely used to create mesoporous this compound with tunable pore diameters, such as the SBA-15 type. mdpi.comnih.gov The choice of surfactant and its concentration, along with other reaction parameters, dictates the final pore size and structure of the material. nih.gov After the this compound framework is formed, the template is typically removed through methods like calcination or solvent extraction to open up the porous network. acs.orgacs.org

In recent years, there has been a significant shift towards developing environmentally friendly and sustainable methods for synthesizing silicon dioxide nanoparticles. nih.govmrforum.com These "green" synthesis approaches utilize natural and renewable resources as this compound precursors or as reducing and capping agents, minimizing the use of toxic and expensive chemicals. mrforum.comsamipubco.com

A prominent source for green this compound synthesis is agricultural waste, particularly rice husks, which contain a high percentage of amorphous this compound. neptjournal.commdpi.com Other plant-based materials like bamboo leaves and various fruit peels have also been successfully used. nih.govworldscientific.com The process often involves extracting this compound from these materials and then using methods like sol-gel to form nanoparticles. frontiersin.org

Plant extracts, rich in phytochemicals like flavonoids and phenols, can also serve as reducing and capping agents in the synthesis process. nih.govscispace.com These natural compounds can control the growth and stabilization of the nanoparticles, preventing agglomeration. scispace.com For example, extracts from Rhus coriaria L. have been used in conjunction with sodium metasilicate (B1246114) to produce stable SiO₂ nanoparticles. nih.gov These green methods are not only cost-effective and eco-friendly but can also produce nanoparticles with properties comparable or even superior to those synthesized by conventional chemical routes. nih.govnih.gov

Role of Surfactants and Templates in Silicon Dioxide Structure Direction

Hydrothermal Synthesis of Silicon Dioxide

Hydrothermal synthesis is a process that utilizes high-temperature and high-pressure conditions in aqueous solutions to produce crystalline or amorphous silicon dioxide. researchgate.netwikipedia.org In this method, silicon precursors undergo hydrolysis and polycondensation reactions to form this compound particles. researchgate.net The solubility of silicon dioxide in water increases with temperature, peaking at around 340 °C, a property that is harnessed in this process. wikipedia.org

The reaction parameters, including temperature, pressure, pH, and reaction time, are critical in determining the size, shape, and crystallinity of the synthesized this compound particles. researchgate.net For instance, the final particle size of this compound is heavily dependent on the temperature and pH at which the polycondensation of orthosilicic acid occurs. An increase in the polycondensation temperature and a decrease in pH can slow down the reaction, leading to larger final particle sizes. nih.gov

Detailed research has demonstrated the precise control achievable with this method. At a pH range of 8.0–9.3 and temperatures between 65–90 °C, particle diameters of 59–90 nm have been obtained. Lowering the temperature to 40–65 °C results in smaller particles with diameters of 40–60 nm, and a further decrease to 20–40 °C can produce particles as small as 5–40 nm in diameter. nih.gov The process can be optimized to produce nano-silica with a more uniform size distribution at specific temperatures, such as 200 °C. undip.ac.id

| Parameter | Value | Resulting Particle/Structure Characteristics | Reference |

| Temperature | 20-40 °C | 5-40 nm particle diameter | nih.gov |

| Temperature | 40-65 °C | 40-60 nm particle diameter | nih.gov |

| Temperature | 65-90 °C | 59-90 nm particle diameter | nih.gov |

| Temperature | 200 °C | Uniform nanoparticle size distribution | undip.ac.id |

| pH | 8.0-9.3 | Influences final particle size in conjunction with temperature | nih.gov |

This table presents a summary of how different parameters in hydrothermal synthesis affect the resulting silicon dioxide particle characteristics.

Microemulsion and Emulsion-Based Techniques for Silicon Dioxide Nanostructures

Microemulsion and emulsion-based techniques are versatile methods for synthesizing silicon dioxide nanostructures with controlled morphology. mdpi.comresearchgate.net A microemulsion is a thermodynamically stable system of water, oil, and a surfactant. nih.gov In a reverse microemulsion, water droplets are dispersed in a continuous oil phase, and these aqueous micro-reactors are where the synthesis of this compound nanoparticles occurs. bham.ac.ukscispace.com

The process typically involves the hydrolysis of a silicon precursor, such as tetraethyl orthosilicate (TEOS), within these water-in-oil (w/o) micelles. nih.govbham.ac.uk The size of the resulting this compound nanoparticles can be controlled by adjusting the water-to-surfactant molar ratio. nih.gov This method allows for the production of monodispersed and stable nanoparticles. nih.gov For example, this compound nanoparticles with diameters of approximately 5 nm can be formed under acidic conditions, while basic conditions can yield particles around 11 nm. acs.org

Emulsion templating has also been successfully used to create anisotropic this compound nanostructures, such as nanowires. mdpi.com In this approach, an emulsion droplet system, often stabilized by a polymer like polyethylene (B3416737) glycol (PEG), serves as a template for the growth of this compound nanowires. mdpi.com Key parameters that can be optimized include the type of solvent, the molecular weight and dosage of the polymer, and the concentrations of catalyst and this compound precursor. mdpi.com By carefully controlling these factors, SiO₂ nanowires with diameters of around 530 nm have been synthesized. mdpi.com

| Technique | Precursors/Components | Controlled Parameters | Resulting Nanostructure | Reference |

| Reverse Microemulsion | TEOS, Cyclohexane, Triton X-100, NH₄OH | Water-to-surfactant ratio | Monodispersed spherical nanoparticles (e.g., 25 nm) | nih.gov |

| Reverse Microemulsion | TMOS, Surfactant, Water | pH (acidic vs. basic) | ~5 nm spheres (acidic), ~11 nm spheres (basic) | acs.org |

| Emulsion Templating | TEOS, Polyethylene Glycol, Isopropanol (B130326), Sodium Citrate | Solvent type, PEG molecular weight, incubation time/temp | Nanowires (~530 nm diameter) | mdpi.com |

This table summarizes the components and controllable parameters for producing specific silicon dioxide nanostructures using microemulsion and emulsion-based techniques.

Precipitation Methods for Silicon Dioxide

Precipitation is a dominant method for the commercial production of silicon dioxide nanoparticles due to its cost-effectiveness and scalability. researchgate.net This technique involves the controlled precipitation of this compound from a soluble silicate solution, typically by acid-base neutralization to exceed the solubility limit. researchgate.net A common industrial approach uses sodium silicate (water glass) as the raw material, which is then acidified. google.comacs.org

The properties of the precipitated this compound, including particle size and porosity, are heavily influenced by reaction conditions such as temperature, pH, and reactant concentration. researchgate.netaip.org For instance, a this compound precipitation recovery of 73% has been achieved at 90 °C and a pH of 5 over 90 minutes. researchgate.net The process can be finely tuned; for example, maintaining a pH between 7 and 8.5 at a temperature above 80 °C facilitates the precipitation. acs.org Different precipitating agents can be used, such as sulfuric acid or ammonium chloride. acs.orgresearchgate.net One method involves using sodium bicarbonate to control the supersaturation, which results in a high-purity product with a uniform particle size distribution. google.com

| Precursor | Precipitating Agent | Temperature | pH | Resulting Product Characteristics | Reference |

| Sodium Silicate | Sulfuric Acid | 90 °C | 5 | 73% precipitation recovery | researchgate.net |

| Sodium Silicate | Sulfuric Acid | 80-85 °C | 7-8.5 | Precipitated SiO₂ | acs.org |

| Sodium Silicate | Ammonium Chloride | Not specified | Not specified | Amorphous nanoparticles (~80 nm diameter) | researchgate.net |

| Quartz Sand (to make Sodium Silicate) | Sodium Bicarbonate | Not specified | Not specified | High purity, uniform particle size | google.com |

This table outlines various parameters and precursors used in the precipitation method for synthesizing silicon dioxide and the resulting product characteristics.

Vapor-Phase and Gas-Phase Deposition Techniques for Silicon Dioxide Films and Structures

Vapor-phase deposition techniques are essential for the fabrication of high-quality silicon dioxide thin films and one-dimensional nanostructures, particularly in the electronics industry.

Chemical Vapor Deposition (CVD) for Silicon Dioxide Thin Film and Nanowire Architectures

Chemical Vapor Deposition (CVD) is a widely used process for depositing silicon dioxide thin films. researchgate.net This technique involves the reaction of volatile precursor gases on a heated substrate surface. Common silicon precursors include silane (B1218182) (SiH₄), tetraethoxysilane (TEOS), and tetramethylsilane (B1202638) (TMS). google.com

Low-temperature plasma-enhanced CVD (PECVD) allows for the deposition of SiO₂ films at temperatures below 400 °C. google.com For example, using TMS as a precursor, silicon dioxide films have been deposited at temperatures ranging from 25 °C to 250 °C. google.com Another approach, photochemical-vapor deposition, has been used to grow films at temperatures between 150 °C and 350 °C with deposition rates reaching 68 nm/min at 250 °C. aip.org

CVD is also a key method for synthesizing amorphous SiO₂ nanowires, often through a vapor-liquid-solid (VLS) mechanism. aip.orgmdpi.com In a typical setup, silicon powder is heated to a high temperature (e.g., 1075 °C) and carried by an inert gas to a cooler substrate (e.g., 900 °C) coated with a catalyst, such as gold, where the nanowires grow. aip.org This method can produce nanowires with diameters ranging from 50 to 100 nm. aip.org

| CVD Method | Precursor(s) | Deposition Temperature | Product | Key Characteristics | Reference |

| PECVD | Tetramethylsilane (TMS) | 25-250 °C | Thin Film | Adjustable stress and conformality | google.com |

| Photo-CVD | Silane, Oxygen | 150-350 °C | Thin Film | Deposition rate up to 68 nm/min at 250 °C | aip.org |

| VLS-CVD | Silicon Powder | 1075 °C (source), 900 °C (substrate) | Nanowires | 50-100 nm diameter | aip.org |

| LPCVD | Ditertiarybutylsilane, Oxygen | 550-750 °C | Thin Film | Activation energy of 12.6 kcal/mol | njit.edu |

This table provides an overview of different CVD methods for producing silicon dioxide films and nanowires, including precursors, temperatures, and key product features.

Atomic Layer Deposition (ALD) of Silicon Dioxide: Reaction Mechanisms and Process Control

Atomic Layer Deposition (ALD) is a sophisticated thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic level. nih.govnih.gov The process is based on sequential, self-limiting surface reactions. researchgate.net

In thermal ALD of SiO₂, two or more precursors are introduced into the reaction chamber in separate, sequential pulses. A typical and well-studied process uses silicon tetrachloride (SiCl₄) and water (H₂O) as precursors. nih.govnih.gov The reaction mechanism involves two half-reactions. First, SiCl₄ reacts with surface hydroxyl (-OH) groups. This is followed by a pulse of H₂O, which reacts with the new surface species to restore the hydroxylated surface and release HCl as a byproduct. aip.orgresearchgate.net Density functional theory calculations have shown that the SiCl₄ half-reaction is the rate-determining step. nih.govnih.gov

The deposition temperature is a critical parameter. While high temperatures (above 500 °C) can yield films with better purity and density, many applications require lower temperatures. google.com Low-temperature thermal ALD has been achieved using different precursors. For example, using di-isopropylaminosilane (DIPAS) and ozone, SiO₂ films have been deposited at temperatures from 100 to 200 °C, with a growth rate of 1.2 Å/cycle at 150 °C. hanyang.ac.kr Another low-temperature process uses 3-aminopropyltriethoxysilane (B1664141) (APTES), water, and ozone at temperatures between 120-200 °C. mpg.de Utilizing a stop-flow configuration to increase precursor residence time, SiO₂ deposition has even been demonstrated at temperatures as low as 80 °C with a deposition rate of 1.5 Å/cycle. royalsocietypublishing.org

| Precursors | Deposition Temperature | Growth Rate (per cycle) | Key Mechanism/Feature | Reference |

| SiCl₄, H₂O | ~300 K (experimental) | ~1 Å (calculated) | Rate-limiting step is SiCl₄ half-reaction with a barrier of 22.6 kcal/mol | aip.org |

| Di-isopropylaminosilane (DIPAS), Ozone | 150 °C | 1.2 Å | Saturated growth behavior confirms ALD process | hanyang.ac.kr |

| AP-LTO 330, Ozone | 80-100 °C | 1.5 Å | Enabled by stop-flow mode to increase precursor residence time | royalsocietypublishing.org |

| 3-aminopropyltriethoxysilane (APTES), H₂O, Ozone | 150 °C | Not specified | Catalyst-free reaction, produces high-quality SiO₂ | mpg.de |

This table details the precursors, temperatures, and growth rates for various thermal ALD processes for silicon dioxide, highlighting key mechanistic features.

Energy-Enhanced ALD Processes for Silicon Dioxide (e.g., Plasma-Enhanced, O3-Based)

Energy-enhanced Atomic Layer Deposition (ALD) methods, such as Plasma-Enhanced ALD (PE-ALD) and ozone (O₃)-based ALD, are critical for depositing high-quality silicon dioxide (SiO₂) thin films at temperatures lower than those required for conventional thermal ALD. acs.orgaip.orgresearchgate.net These techniques supply energy to the co-reactant gas, creating highly reactive species that can facilitate film growth at reduced temperatures, even down to room temperature. researchgate.netacs.orgtno.nlucl.ac.uk

In PE-ALD of SiO₂, a silicon-containing precursor is introduced to the substrate surface, followed by exposure to an oxygen-containing plasma. aip.orgnsf.govaip.org The high reactivity of plasma species enables deposition at lower temperatures while maintaining good material properties. acs.orgtno.nl The reactive species in the plasma, such as O₂(¹Δ), O₃, and O(¹D), are the primary reactants that oxidize the precursor on the surface. aip.orgnsf.gov This allows for the deposition of SiO₂ films with low impurity content at temperatures as low as 50°C. nsf.gov Remote plasma ALD (RP-ALD) is a widely used variant where the plasma is generated away from the substrate to minimize plasma-induced damage. mdpi.com The properties of the resulting SiO₂ films, such as growth per cycle (GPC), density, and refractive index, are influenced by plasma parameters like power and exposure time. aip.orgmdpi.com For instance, studies using bis(diethylamino)silane (B1590842) (BDEAS) and an O₂/Ar plasma showed that O₂ plasma power significantly affects the film's growth per cycle. mdpi.com

Ozone-based ALD is another effective low-temperature method. acs.org In this process, ozone is used as the oxygen source, reacting with the adsorbed silicon precursor to form SiO₂. acs.orgtno.nl This method has been successfully used with various aminosilane (B1250345) precursors. acs.orgresearchgate.net The reaction between ozone and the remaining amine ligands on the surface often occurs via combustion-like reactions involving atomic oxygen species. acs.orgtno.nl These atomic oxygen species also react with Si-H bonds to regenerate the surface hydroxyl (-OH) groups necessary for the subsequent precursor pulse. acs.orgtno.nl The GPC in ozone-based processes can be influenced by factors such as temperature and ozone flux. researchgate.netacs.org For example, with tris(dimethylamino)silane (B81438) (TDMAS), the growth rate was observed to increase at higher temperatures. researchgate.net

Table 1: Comparison of Energy-Enhanced ALD Processes for SiO₂

| Process Type | Silicon Precursor | Oxidant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Key Findings |

|---|---|---|---|---|---|

| PE-ALD | Bis(diethylamino)silane (BDEAS) | O₂ Plasma | 250 | - | O₂ plasma power significantly impacts film growth. mdpi.com |

| PE-ALD | Tris[dimethylamino]silane (3DMAS) | O₂ Plasma | 100-200 | 0.98 - 1.13 | Films show very low optical losses. optica.orgtue.nl |

| PE-ALD | Bis(tert-butylamino)silane (BTBAS) | O₂ Plasma | 400 | - | Produces highly conformal SiO₂ films on high-aspect-ratio structures. aip.org |

| PE-ALD | Bis(diethylamino)silane (SAM.24) | O₂ Plasma | 25 (Room Temp) | 1.2 | Demonstrates feasibility of high GPC at room temperature. ucl.ac.uk |

| O₃-based ALD | AP-LTO®330 | Ozone (O₃) | 200 | 1.85 | Results in amorphous SiO₂ films with low optical losses. optica.orgtue.nl |

| O₃-based ALD | Tris(dimethylamino)silane (TDMAS) | Ozone (O₃) | 400-700 | ~0.9 | Achieves self-limiting growth up to 600°C. researchgate.net |

| O₃-based ALD | Disilane (Si₂H₆) | Ozone (O₃) | 35 | 0.73 | Electron-enhancement allows for very low-temperature deposition. aip.org |

| O₃-based ALD | Di-sec-butylaminosilane (DSBAS) | Ozone (O₃) | 100 | - | In-situ studies show complete ligand exchange at sufficient ozone flux. acs.org |

Design of Silicon Precursors for ALD Growth of Silicon Dioxide

The development of suitable silicon precursors is fundamental to advancing ALD processes for SiO₂. acs.orgaip.org An ideal precursor should be volatile, thermally stable within the ALD temperature window, and highly reactive with the surface groups of the co-reactant (e.g., water, ozone, or plasma). aip.orgrsc.org Common classes of silicon precursors include chlorosilanes, alkoxides, and aminosilanes. aip.org

Chlorosilanes, such as silicon tetrachloride (SiCl₄), were among the first precursors used for SiO₂ ALD. aip.orggoogle.com However, their use can lead to the formation of corrosive byproducts like hydrochloric acid (HCl) and may require higher deposition temperatures. aip.orgsnu.ac.kr

Alkoxide precursors are another class, but they are often relatively unreactive, necessitating the use of catalysts like ammonia (NH₃) to achieve ALD at lower temperatures. aip.org

Aminosilanes have emerged as a highly promising class of precursors for both thermal and energy-enhanced ALD of SiO₂. researchgate.netaip.orgresearchgate.net These compounds, which contain Si-N bonds, often exhibit increased reactivity toward surface reactions compared to other precursor types, enabling lower process temperatures. rsc.org The structure and size of the alkylamino ligands significantly influence the precursor's reactivity and the resulting film properties. rsc.org Systematic studies on mono(alkylamino)silane-based precursors have shown that increasing the ligand size can affect thermochemistry and kinetics. rsc.org For example, precursors like di(propylamino)silane (DPAS) and di(isopropylamino)silane (DIPAS) have been identified as highly suitable for low-temperature ALD due to their high reaction rate constants and wide ALD windows. rsc.org Precursors such as bis(tert-butylamino)silane (BTBAS) and bis(diethylamino)silane (BDEAS) are also widely used, particularly in PE-ALD processes. mdpi.comoptica.orgaip.org

Table 2: Selected Silicon Precursors for ALD of SiO₂

| Precursor Class | Example Precursor | Chemical Formula | Co-reactant(s) | Key Characteristics |

|---|---|---|---|---|

| Chlorosilanes | Silicon tetrachloride | SiCl₄ | H₂O | One of the earliest precursors; can produce corrosive byproducts. aip.orggoogle.comsnu.ac.kr |

| Chlorosilanes | Hexachlorodisilane | Si₂Cl₆ | O₃, H₂O | Used in processes at temperatures of 403-453 °C. aip.orgnsf.govsnu.ac.kr |

| Alkoxides | Tetraethoxysilane (TEOS) | Si(OC₂H₅)₄ | H₂O, NH₃ (catalyst) | Relatively unreactive, often requires a catalyst for low-temperature ALD. aip.org |

| Alkoxides | Tris(tert-butoxy)silanol | (tBuO)₃SiOH | Trimethylaluminum (catalyst) | Used in "Rapid ALD" with very high growth per cycle (~12 nm/cycle). snu.ac.kr |

| Aminosilanes | Tris(dimethylamino)silane (TDMAS) | SiH(N(CH₃)₂)₃ | O₃, O₂ Plasma | Frequently studied aminosilane; enables deposition at various temperatures. researchgate.netoptica.orgresearchgate.net |

| Aminosilanes | Bis(diethylamino)silane (BDEAS) | SiH₂(N(C₂H₅)₂)₂ | O₃, O₂ Plasma | Common precursor for low-temperature PE-ALD, offers good film quality. acs.orgtno.nloptica.orgresearchgate.net |

| Aminosilanes | Bis(tert-butylamino)silane (BTBAS) | SiH₂(NHtBu)₂ | O₂ Plasma | Effective for conformal coatings at temperatures from 300-500°C. aip.orgaip.orgresearchgate.net |

| Aminosilanes | Di(isopropylamino)silane (DIPAS) | SiH₂(N(iC₃H₇)₂) | - | Identified as a promising candidate for high deposition rates at low temperatures. rsc.org |

Advanced and Emerging Synthesis Strategies for Silicon Dioxide Materials

Electrospinning for Silicon Dioxide Nanofiber Fabrication

Electrospinning is a versatile technique for producing continuous nanofibers, including those made of silicon dioxide. mdpi.comresearchgate.netrsc.org The process typically involves preparing a spinning solution, or "spin dope," which contains a silicon precursor and a polymer. acs.org Common silicon precursors include tetraethyl orthosilicate (TEOS) and sodium silicate (Na₂SiO₃), while polymers like polyvinyl alcohol (PVA) or polyethylene oxide (PEO) act as a carrier to facilitate fiber formation. researchgate.netacs.orgits.ac.id

During electrospinning, a high voltage is applied to the solution, causing a jet of the polymer/precursor blend to be ejected towards a collector. As the jet travels, the solvent evaporates, leaving behind composite nanofibers. mdpi.comits.ac.id To obtain pure SiO₂ nanofibers, a subsequent calcination (high-temperature heating) step is performed to burn off the polymer component. mdpi.comresearchgate.net The morphology, diameter, and structure of the final SiO₂ nanofibers can be controlled by adjusting electrospinning parameters such as solution viscosity, polymer concentration, and applied voltage, as well as the calcination temperature. mdpi.comresearchgate.net For example, SiO₂ nanofibers with average diameters ranging from 200-300 nm have been synthesized using a PVA/sodium silicate solution. its.ac.id This method allows for the creation of porous, high-surface-area nanofibrous membranes suitable for various applications. mdpi.comrsc.org

Pulsed Laser Deposition of Silicon Dioxide

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique used to grow high-quality thin films of various materials, including amorphous silicon dioxide. aip.orgresearchgate.net The PLD process involves focusing a high-power pulsed laser beam onto a target material—in this case, a silicon target—inside a vacuum chamber. aip.orgresearchgate.net The intense laser energy ablates the target, creating a plasma plume of atoms and ions that travel towards a substrate, where they condense to form a thin film. researchgate.net

To synthesize SiO₂, the deposition is carried out in a reactive background atmosphere of oxygen (O₂). aip.orgcapes.gov.braip.org The properties of the deposited SiO₂ film are highly dependent on process parameters such as the laser intensity, the background oxygen pressure, and the substrate temperature. aip.orgresearchgate.net Research has shown that stoichiometric SiO₂ films (with an [O]/[Si] ratio of approximately 1.9) can be grown even at room temperature. aip.org However, the optimal deposition temperature is often higher; for instance, 300°C has been identified as an optimal temperature to produce dense, hydrogen-free SiO₂ films with a higher dielectric constant than thermally grown oxide. aip.orgaip.org By controlling these parameters, PLD can be used to fabricate fully coordinated silicon dioxide films. researchgate.net

Table 3: Process Parameters in Pulsed Laser Deposition of SiO₂

| Parameter | Typical Range/Value | Influence on Film Properties |

|---|---|---|

| Target Material | Pure Silicon (Si) | Source of silicon for the film. aip.orgresearchgate.net |

| Laser Type | KrF, Nd:YAG | Determines the energy delivered to the target. aip.orgresearchgate.net |

| Reactive Gas | Oxygen (O₂) | Provides the oxygen source for SiO₂ formation. aip.orgcapes.gov.br |

| Substrate Temperature | 20 - 450 °C | Affects film density, stoichiometry, and local disorder. aip.orgaip.org |

| Laser Intensity | ~3 x 10⁸ W/cm² | Influences the ablation process and plasma plume characteristics. aip.orgcapes.gov.br |

Vapor-Liquid-Solid (VLS) Growth Mechanisms for Silicon Dioxide Structures

The Vapor-Liquid-Solid (VLS) mechanism is a widely utilized method for the synthesis of one-dimensional nanostructures, such as silicon dioxide nanowires. researchgate.netaip.orgcore.ac.ukresearchgate.net This process relies on a metallic nanoparticle catalyst, typically gold (Au) or silver (Ag), which acts as a liquid solvent for the growth material at high temperatures. researchgate.netaip.orgcore.ac.uk

The VLS growth of SiO₂ structures typically begins with the introduction of a silicon-containing vapor, often silicon monoxide (SiO), into a reactor containing the catalyst-coated substrate. researchgate.netaip.orgmpg.de The key steps are:

Vapor Phase Transport: The silicon source (e.g., SiO vapor) is transported to the liquid metal catalyst droplet. mpg.de

Liquid Alloy Formation: The vapor dissolves into the liquid catalyst droplet, forming a liquid alloy. In the case of SiO, it can disproportionate into silicon (Si) and silicon dioxide (SiO₂) upon reaching the catalyst. The silicon is absorbed into the liquid alloy. mpg.de

Supersaturation and Precipitation: The continued supply of the vapor source leads to the supersaturation of silicon within the liquid alloy droplet. researchgate.netcore.ac.uk Once a critical supersaturation level is reached, the silicon precipitates out at the liquid-solid interface, leading to the growth of a crystalline silicon core. Simultaneously, the SiO₂ forms an amorphous shell around this core. mpg.de

The diameter of the resulting nanowire is determined by the size of the catalyst droplet. core.ac.uk This mechanism enables the growth of long nanowires, and variations in growth conditions, such as the introduction of oxygen, can influence the stoichiometry and structure of the final product. aip.org

Mechanochemical Synthesis of Silicon Dioxide Nanoparticles

Mechanochemical synthesis is an emerging solid-state method for producing nanoparticles by inducing chemical reactions through the input of mechanical energy, typically via ball milling. mdpi.commdpi.comfrontiersin.org This "bottom-up" approach differs from simple grinding, which is a "top-down" process of size reduction. mdpi.com In mechanochemical synthesis, the intense mixing and high-energy collisions between milling balls and reactants create close contact between particles, enhancing diffusion and chemical reactivity. mdpi.com

For the synthesis of SiO₂-based nanomaterials, this method can be used to prepare nanoparticles directly from solid precursors in a solvent-free, environmentally friendly manner. frontiersin.orgresearchgate.netnih.gov For example, SiO₂-supported silver-gold nanoalloys have been prepared by milling metal salt precursors (like AgNO₃) and a reducing agent (like NaBH₄) in the presence of amorphous SiO₂ powder, which acts as an inert support. frontiersin.org This one-pot synthesis facilitates the formation and stabilization of nanoparticles directly on the this compound support. frontiersin.orgresearchgate.net The technique has also been explored for creating nanocomposites, such as combining silicon dioxide with antibiotics, where the mechanochemical process can enhance the properties of the final material. mdpi.com

Biomolecular Templating for Silicon Dioxide Nanostructures

Biomolecular templating has emerged as a sophisticated and environmentally benign approach for the synthesis of silicon dioxide (SiO₂) nanostructures with controlled size, shape, and morphology. This methodology draws inspiration from natural biomineralization processes, such as the formation of intricate this compound skeletons in diatoms and sponges, where biomolecules precisely direct the deposition of this compound. By harnessing the self-assembly and molecular recognition properties of biomacromolecules like proteins, peptides, polysaccharides, and nucleic acids, researchers can create a diverse array of this compound architectures under mild reaction conditions. These biomolecules act as scaffolds or templates, guiding the hydrolysis and condensation of this compound precursors to yield nanostructures with tailored properties.

Proteins and Peptides as Templates

Proteins and peptides offer a rich platform for templating this compound nanostructures due to their well-defined three-dimensional structures, charge distributions, and self-assembly capabilities. The specific amino acid sequences and resulting secondary structures, such as α-helices and β-sheets, can direct the morphology of the final this compound product.

Lysozyme (B549824) and Bovine Serum Albumin (BSA): Globular proteins like lysozyme and Bovine Serum Albumin (BSA) have been successfully employed as templates. For instance, lysozyme can induce the formation of this compound nanoparticles with diameters around 200 nm. hep.com.cn The positively charged amino groups on the protein surface attract negatively charged this compound precursors, initiating the silicification process. hep.com.cn Similarly, using BSA as a template can lead to the formation of monodisperse this compound spheres with sizes ranging from approximately 250 to 380 nm, which is significantly smaller and more uniform compared to particles synthesized without the protein template (700-1000 nm). nih.govrsc.org The presence of the BSA template also imparts porosity to the this compound particles, with pore sizes in the range of 4 to 5 nm. nih.govrsc.org

Poly-L-lysine (PLL): This synthetic polypeptide, rich in positively charged lysine (B10760008) residues, is a widely used template for this compound synthesis. Under neutral aqueous conditions, PLL can promote the formation of various this compound structures. freescience.orgcapes.gov.br The final morphology is highly dependent on the reaction conditions, such as the mixing sequence and the concentration of counterions like phosphate (B84403). acs.org For example, premixing PLL with a phosphate buffer before adding the silicic acid precursor can produce regular hexagonal this compound plates. acs.org In contrast, other mixing sequences often result in irregular this compound nanoparticles. acs.org The conformation of PLL, specifically an in situ coil-to-helix transition, is closely linked to the formation of ordered this compound structures. acs.org

Self-Assembling Peptides: Short, synthetic peptides designed to self-assemble into specific nanostructures (e.g., nanotubes, nanofibers) serve as excellent templates for creating this compound replicas of these structures. acs.org For example, an amyloid-like peptide, Ac-I₃K-NH₂, self-assembles into nanotubes which can then be used to template the formation of this compound nanotubes. acs.orgrsc.org The dimensions of the resulting this compound nanotubes can be controlled by tuning parameters like the concentration of the this compound precursor, tetraethoxysilane (TEOS), and the pH of the reaction. rsc.orgresearchgate.net Another peptide, C₁₆-KTTKS, which self-assembles into nanotapes, has been used to create flat, tape-like this compound nanostructures. rsc.org